molecular formula C21H12F2N2OS B2862451 (E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865248-71-1

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2862451
CAS No.: 865248-71-1
M. Wt: 378.4
InChI Key: FEDLMQMHGVWJGF-DARPEHSRSA-N
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Description

This compound features a benzo[d]thiazole core substituted with 4,6-difluoro groups and a prop-2-yn-1-yl moiety at position 3. The (E)-configuration of the imine bond (C=N) and the 1-naphthamide group at the N-position distinguish it from analogues.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2OS/c1-2-10-25-19-17(23)11-14(22)12-18(19)27-21(25)24-20(26)16-9-5-7-13-6-3-4-8-15(13)16/h1,3-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLMQMHGVWJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H8F2N4OSC_{15}H_{8}F_{2}N_{4}OS with a molecular weight of approximately 330.31 g/mol. The structure features a benzothiazole core with difluorinated and propyne substituents, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMIC (μg/mL)Reference
1bAntibacterial100
5bAntifungal4.01–4.23
11Antibacterial17

These studies suggest that the compound may possess moderate antibacterial and antifungal activities, although further testing is necessary to establish its efficacy compared to standard antibiotics.

Antiviral Activity

Compounds containing benzothiazole moieties have been evaluated for antiviral properties. Notably, some fluorinated derivatives showed enhanced activity against viruses such as H5N1 and SARS-CoV-2, indicating a promising avenue for further research into the antiviral potential of this compound .

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. The thiazole ring is known for its role as a pharmacophore in many biologically active compounds. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular pathways.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Testing : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of efficacy. Compounds with electron-withdrawing groups exhibited improved antibacterial activity .
  • Antiviral Studies : Research on fluorinated benzothiazole derivatives indicated enhanced antiviral effects against respiratory viruses . This suggests that modifications to the core structure can significantly influence biological outcomes.

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

Compound Name/ID Key Structural Features Key Differences from Target Compound Reference
I8 (quinolinium iodide derivative) Benzo[d]thiazol-2-ylidene, 4-fluorostyryl, methylquinolinium Styryl group and charged quinolinium iodide alter electronic properties and solubility.
EP3348550A1 derivatives 6-Trifluoromethylbenzothiazole, substituted phenylacetamide Trifluoromethyl (stronger electron-withdrawing) vs. 4,6-difluoro; acetamide vs. naphthamide.
compound 4,6-Difluoro, 3-ethyl, pyrrolidinedione-linked benzamide Ethyl substituent (steric bulk) vs. propynyl; pyrrolidinedione introduces rigidity.

Analysis :

  • Propynyl vs.

Fluorination Patterns and Electronic Effects

Compound Name/ID Fluorine Substituents Impact on Properties Reference
Target Compound 4,6-Difluoro on benzothiazole Enhances lipophilicity and metabolic stability; electron-withdrawing effects.
compounds Difluorocyclohexyl Aliphatic fluorination increases hydrophobicity; cyclohexyl adds steric hindrance.
EP3348550A1 derivatives 6-Trifluoromethyl Stronger electron-withdrawing effect than difluoro; may reduce reactivity.

Analysis :

  • 4,6-Difluoro substitution balances electronic effects without excessive steric hindrance, unlike trifluoromethyl .
  • Aliphatic fluorination () lacks the aromatic electronic effects seen in the target compound .

Substituent Variations on Amide/Propanamide Groups

Compound Name/ID Amide/Propanamide Group Functional Impact Reference
Target Compound 1-Naphthamide Extended aromatic system for enhanced binding interactions; planar structure.
(6a-m) Phenylacetamide with triazole Triazole introduces polarity and hydrogen-bonding capability.
compounds Sulfanyl-oxadiazole propanamide Sulfanyl group increases metabolic stability; oxadiazole alters electronic density.

Analysis :

  • The 1-naphthamide in the target compound likely improves binding to hydrophobic pockets compared to smaller aryl groups .
  • Triazole () and oxadiazole () substituents introduce heterocyclic diversity but reduce aromatic conjugation .

Analysis :

  • Copper-catalyzed methods () are efficient for constructing triazole-linked analogues but may require optimization for naphthamide incorporation .
  • Nucleophilic substitution () is less likely for the target due to its stable imine bond .

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